2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms arranged in a five-membered ring. The molecular formula for this compound is C20H21ClN4OS2, with a molecular weight of approximately 432.99 g/mol. It is primarily utilized as a research compound due to its biological activity and structural properties.
The synthesis of 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves several key steps:
In industrial settings, these synthetic routes may be optimized to enhance yield and purity. Techniques such as using catalysts, maintaining controlled reaction environments, and employing purification methods like recrystallization or chromatography are common practices to ensure high-quality production.
The molecular structure of 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole features a thiadiazole core substituted with various functional groups:
The InChI representation for this compound is: InChI=1S/C20H21ClN4OS2/c1-26-18-8-3-2-7-17(18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3
.
The chemical reactivity of 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole can be explored through various reactions typical of thiadiazole derivatives:
The mechanism of action for 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole relates primarily to its interaction with biological targets:
The physical properties of 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole include:
Key chemical properties include:
Relevant data on melting point and boiling point are typically determined during synthesis and characterization but are not explicitly provided in available literature .
The compound 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole has several potential applications in scientific research:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8